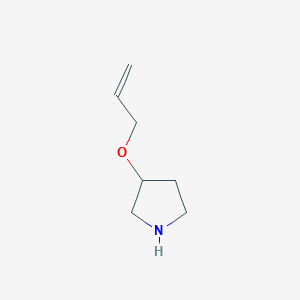![molecular formula C10H10N2O2 B1451544 1,2-ジメチル-1H-ベンゾ[d]イミダゾール-6-カルボン酸 CAS No. 6595-00-2](/img/structure/B1451544.png)
1,2-ジメチル-1H-ベンゾ[d]イミダゾール-6-カルボン酸
説明
1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
治療の可能性
イミダゾール含有化合物、例えば、は、幅広い化学的および生物学的特性を示しています . それらは、新規薬剤の開発における重要な合成中間体となっています . これらの化合物の誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、駆虫、抗真菌、および潰瘍形成などのさまざまな生物活性を示します .
抗菌活性
一部の2-置換-1H-ベンゾイミダゾール誘導体は、優れた抗菌および抗真菌活性を示しています . これは、これらの化合物が潜在的に新規抗菌薬の開発に使用できることを示唆しています。
機能性分子の合成
イミダゾールは、さまざまな日常生活の用途で使用される機能性分子の主要な構成要素です . それらは、医薬品や農薬の従来の用途から、太陽電池やその他の光学用途の染料、機能性材料、および触媒に関する新たな研究に至るまで、さまざまな用途で利用されています .
マイクロドロップレット合成の加速
これらの化合物は、ベンゾイミダゾールのマイクロドロップレット合成の加速に使用できる可能性があります . このプロセスは、金属フリー環境で芳香族-1,2-ジアミンとカルボン酸を関与させ、生成物の生成を完了するために塩基の添加を必要としません .
カルボン酸の化学選択的エステル化
化合物の1つである、1H-イミダゾール-1-カルボン酸-3-ブテニルエステルは、カルボン酸の化学選択的エステル化における試薬として使用されてきました .
新規薬剤の開発
ベンゾイミダゾールは、6員のベンゼン環が5員のイミダゾール環に縮環した、基本的な構造的特徴を共有する、複素環芳香族化合物の一種です . ベンゾイミダゾールモチーフを持つ分子は、生物学的研究および臨床研究において有望な応用を示しました . それらは、抗糖尿病、抗がん、抗菌、抗寄生虫、鎮痛薬、抗ウイルス、抗ヒスタミンなど、幅広い治療用途に関与するさまざまな酵素の強力な阻害剤として広範に研究されており、心臓病、神経学、内分泌学、眼科などにも使用されています .
作用機序
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been reported to block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The imidazole ring is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
生化学分析
Biochemical Properties
1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction between 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, thereby affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins such as albumin, which can influence its distribution and bioavailability in the body .
Cellular Effects
1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid has been observed to exert various effects on different types of cells. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis. This is achieved by influencing cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid can affect gene expression by modulating transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid involves its binding interactions with various biomolecules. This compound can inhibit enzymes such as topoisomerase, which is essential for DNA replication and transcription. By binding to the active site of topoisomerase, 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid can prevent the enzyme from functioning properly, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can activate or inhibit other enzymes by binding to allosteric sites, thereby modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are particularly evident in in vitro studies, where the compound is continuously present in the culture medium .
Dosage Effects in Animal Models
The effects of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid in animal models vary with different dosages. At low doses, this compound can exert therapeutic effects, such as reducing tumor growth in cancer models. At high doses, 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound in these organs, leading to cellular stress and apoptosis. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect without causing toxicity .
Metabolic Pathways
1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound can be metabolized into different metabolites, which can have distinct biological activities. The metabolism of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid can also affect metabolic flux, leading to changes in the levels of other metabolites in the body. Additionally, this compound can influence the activity of cofactors such as NADPH, which are essential for various biochemical reactions .
Transport and Distribution
The transport and distribution of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by transporters such as P-glycoprotein, which can influence its bioavailability and accumulation in different tissues. Additionally, 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid can bind to proteins such as albumin, which can affect its distribution and localization within the body. The interaction with these transporters and binding proteins can also influence the pharmacokinetics of the compound .
Subcellular Localization
The subcellular localization of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid can affect its activity and function. This compound has been observed to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The localization of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid in the nucleus can influence its interaction with DNA and transcription factors, thereby affecting gene expression. Additionally, the presence of this compound in the mitochondria can impact cellular metabolism and energy production. Targeting signals and post-translational modifications can also direct 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid to specific organelles, thereby modulating its activity and function .
特性
IUPAC Name |
2,3-dimethylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-8-4-3-7(10(13)14)5-9(8)12(6)2/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHCNWPMLGFQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663574 | |
| Record name | 1,2-Dimethyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6595-00-2 | |
| Record name | 1,2-Dimethyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]](/img/structure/B1451465.png)
![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1451466.png)







![Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1451481.png)

